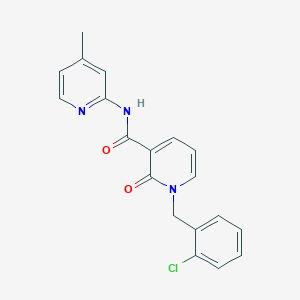

1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

描述

1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring, a chlorobenzyl group, and a dihydropyridine moiety, making it a versatile scaffold for further chemical modifications and functionalizations.

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-N-(4-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-13-8-9-21-17(11-13)22-18(24)15-6-4-10-23(19(15)25)12-14-5-2-3-7-16(14)20/h2-11H,12H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCCQULKSAADDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 4-methyl-2-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then cyclized with an appropriate diketone to yield the desired dihydropyridine derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.

化学反应分析

Types of Reactions

1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine moiety can be oxidized to form the corresponding pyridine derivative.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine ring yields a pyridine derivative, while reduction of the carbonyl group results in a hydroxyl-substituted compound.

科学研究应用

Chemistry: As a versatile building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry: Used in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

相似化合物的比较

Similar Compounds

1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers used in the treatment of hypertension.

Imidazo[1,2-a]pyridines: Another class of compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for further research and development.

生物活性

1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with potential therapeutic applications due to its unique structural characteristics. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 353.81 g/mol. Its structure features a dihydropyridine core, a carboxamide functional group, and various aromatic substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClN3O2 |

| Molecular Weight | 353.81 g/mol |

| CAS Number | 923140-02-7 |

| IUPAC Name | 1-[(2-chlorophenyl)methyl]-N-(4-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide |

Anticancer Properties

Research indicates that compounds with dihydropyridine scaffolds exhibit significant anticancer activity. For instance, derivatives of dihydropyridine have shown cytotoxic effects against various cancer cell lines. The specific compound may share similar properties due to its structural features, which suggest potential interactions with cellular pathways involved in cancer progression.

Antimicrobial Activity

Dihydropyridine derivatives have also been explored for their antimicrobial properties. Initial studies suggest that the presence of the chlorobenzyl and pyridine groups may enhance the compound's ability to inhibit bacterial growth. However, comprehensive studies are needed to establish the efficacy of this specific compound against various microbial strains.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes, including those involved in metabolic pathways. For example, compounds with similar frameworks have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO). The biological activity could be attributed to the interaction of the carboxamide group with active sites on these enzymes.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Interaction : The aromatic substituents may facilitate binding to specific receptors or enzymes.

- Cell Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of related compounds, providing insights into potential applications:

- Anticancer Studies : A study on dihydropyridine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (IC50 values in the low micromolar range) .

- Antimicrobial Evaluation : Research indicated that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : A related compound was found to inhibit AChE with an IC50 value of 0.212 µM, suggesting potential neuroprotective effects .

常见问题

Q. What synthetic methodologies are recommended for preparing 1-(2-chlorobenzyl)-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

Answer: A modified Ullmann condensation protocol is recommended, derived from analogous dihydropyridine carboxamide syntheses. Key steps include:

- Reacting 2-chloronicotinic acid with 4-methylpyridin-2-amine in the presence of pyridine and p-toluenesulfonic acid as a catalyst under reflux conditions .

- Purification via slow evaporation from methanol to obtain crystalline product, with yields optimized by controlling stoichiometry (e.g., 1:1.1 molar ratio of acid to amine) .

- Characterization via H/C NMR and single-crystal X-ray diffraction to confirm regioselectivity and planar molecular conformation (dihedral angle <10° between aromatic rings) .

Q. How can the tautomeric equilibrium (keto-amine vs. hydroxy-pyridine) of this compound be experimentally resolved?

Answer:

- X-ray crystallography : Definitive identification of the keto-amine tautomer is achieved by observing intramolecular N–H⋯O hydrogen bonds and planarity of the π-conjugated system .

- Solid-state NMR : Compare N chemical shifts with computational models (e.g., DFT) to detect tautomer-specific electronic environments.

- Solution-phase UV-Vis spectroscopy : Monitor absorbance shifts in polar vs. nonpolar solvents; keto-amine tautomers typically exhibit bathochromic shifts due to extended conjugation .

Q. What spectroscopic techniques are critical for structural validation?

Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å), hydrogen-bonding networks (N–H⋯O distances ~2.02 Å), and dihedral angles .

- 2D NMR (HSQC, HMBC) : Correlates pyridinyl protons with carbonyl carbons (δ ~165 ppm) and distinguishes regioisomers via couplings .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 382.0854 for CHClNO) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Answer:

- Factorial design : Vary temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene) to map yield vs. parameter space.

- Response surface methodology (RSM) : Identify interactions between variables; e.g., elevated temperatures may reduce reaction time but increase byproduct formation .

- Process analytical technology (PAT) : Use inline FTIR to monitor carbonyl intermediate formation (1720 cm) for real-time feedback .

Q. What strategies address contradictions in reported biological activity data?

Answer:

- Orthogonal assays : Compare enzyme inhibition (IC) with cellular viability assays (MTT) to distinguish direct target engagement from off-target effects.

- Serum protein binding studies : Employ equilibrium dialysis or ultrafiltration (as in oxicam-HSA binding studies) to quantify free drug fraction, correcting IC values for bioavailability .

- Molecular dynamics (MD) simulations : Model ligand-receptor interactions to rationalize divergent activity across analogs (e.g., chlorine vs. bromine substituent effects) .

Q. How can substituent effects on pharmacological activity be systematically evaluated?

Answer:

- SAR libraries : Synthesize analogs with halogens (Cl, Br), alkyl groups (Me, Et), or electron-withdrawing substituents (CN, NO) at the 2-chlorobenzyl or 4-methylpyridinyl positions.

- Free-Wilson analysis : Quantify contributions of substituents to logP and potency; e.g., 4-methylpyridinyl may enhance solubility but reduce membrane permeability .

- Crystallographic fragment screening : Co-crystallize analogs with target enzymes (e.g., kinases) to map binding pocket interactions .

Q. What computational methods predict metabolic stability and toxicity?

Answer:

- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate CYP450 metabolism sites, focusing on oxidation of the dihydropyridine ring or methylpyridinyl group.

- Reactive metabolite screening : Incubate with liver microsomes + trapping agents (GSH), then analyze via LC-MS/MS for glutathione adducts (e.g., m/z +305 Da) .

- DEREK Nexus : Flag structural alerts (e.g., Michael acceptors from α,β-unsaturated carbonyls) for genotoxicity risk .

Q. How can crystallization conditions be rationally designed for polymorph control?

Answer:

- Polymorph screening : Use solvent/antisolvent pairs (e.g., methanol/water vs. acetone/heptane) under varying cooling rates (−0.1 to −5°C/min).

- Crystal engineering : Introduce co-formers (e.g., succinic acid) to stabilize specific hydrogen-bonding motifs observed in parent structures (N–H⋯O vs. O–H⋯N) .

- PXRD and DSC : Monitor phase purity and melting endotherms (∆H ~150 J/g) to discriminate polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。